Auranofin-13C6

Stable Isotope Labeled Internal Standard Mass Spectrometry Quantification Isotopic Cross-Talk

Auranofin-13C6 is the definitive stable isotope-labeled internal standard for accurate LC–MS/MS quantification of the oral antirheumatic agent auranofin (Ridaura). Its uniform 13C6 labeling on the glucopyranose ring delivers a +6 Da mass shift that eliminates spectral overlap with the analyte (m/z 679) and ensures chromatographic co-elution—unlike deuterated analogs that exhibit retention time offsets. Essential for ICH M10-compliant bioanalytical method validation in plasma, fecal homogenate, and tissue matrices. Order now to achieve ≤15% accuracy and precision across your calibration range.

Molecular Formula C₁₄¹³C₆H₃₄AuO₉PS
Molecular Weight 684.44
Cat. No. B1158945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAuranofin-13C6
Synonyms[1-(Thio-κS)-β-D-glucopyranose 2,3,4,6-tetraacetato](triethylphosphine)gold-13C6;  2,3,4,6-Tetraacetate(1-thio-β-D-glucopyranosato)(triethylphosphine)-gold-13C6;  1-Thio-β-D-glucopyranose 2,3,4,6-Tetraacetate Gold Complex;  Aktil-13C6;  Auranofin-13C6;  C
Molecular FormulaC₁₄¹³C₆H₃₄AuO₉PS
Molecular Weight684.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Auranofin-13C6: Stable Isotope-Labeled Internal Standard for Gold-Based Antirheumatic Drug Bioanalysis and Metabolic Tracing


Auranofin-13C6 is a uniformly 13C6-labeled analogue of auranofin, an orally administered gold(I)-triethylphosphine-thiolate complex used as an antirheumatic agent under the brand name Ridaura . The labelled compound carries six carbon-13 atoms within the glucopyranose ring, yielding a molecular weight of 684.44 g/mol (unlabeled auranofin: 678.48 g/mol) and a nominal mass shift of +6 Da . This stable isotope-labelled internal standard (SIL-IS) is primarily employed for the quantification of auranofin and its metabolites in biological matrices via liquid chromatography–tandem mass spectrometry (LC–MS/MS), enabling precise correction for matrix effects and extraction variability in bioanalytical workflows .

Why Auranofin-13C6 Cannot Be Replaced by Unlabeled Auranofin, Deuterated Analogs, or Other Gold-Compound Internal Standards


Auranofin-13C6 is not a generic research chemical interchangeable with unlabeled auranofin or structurally related gold compounds. As a 13C-labeled SIL-IS, it provides a defined +6 Da mass shift that avoids spectral overlap with the natural isotopic pattern of gold (monoisotopic 197Au) and ensures chromatographic co-elution with the target analyte—a property not guaranteed by deuterated analogs, which frequently exhibit retention time shifts of 0.01–0.04 minutes due to the deuterium isotope effect [1]. Furthermore, the parent drug auranofin exhibits a pharmacokinetic profile radically different from injectable gold compounds such as gold sodium thiomalate (GST): approximately 15–25% oral bioavailability, predominant fecal excretion (~85% of absorbed dose), and substantially lower long-term tissue retention (~1% at 180 days vs. >30% for GST) [2]. These properties mean that only a 13C6-labeled auranofin internal standard can accurately track the analyte through the unique absorption, distribution, and extraction pathways encountered in bioanalytical method validation; substituting with unlabeled auranofin (no MS discrimination), a deuterated standard (potential chromatographic mismatch), or an injectable gold compound (different chemical structure and recovery characteristics) introduces quantitation bias that undermines regulatory compliance [1][2].

Quantitative Evidence Differentiating Auranofin-13C6 from Alternative Internal Standards and Gold-Based Antirheumatic Agents


Mass Shift of +6 Da Provides Superior Spectral Discrimination Versus Unlabeled Auranofin and Deuterated Analogs

Auranofin-13C6 (C14[13C]6H34AuO9PS) has a molecular weight of 684.44 g/mol, compared to 678.48 g/mol for unlabeled auranofin [1]. This represents a mass increment of +6.006 Da, substantially exceeding the typical +3 to +5 Da shift of deuterated internal standards. The +6 Da displacement places the internal standard signal well outside the natural abundance M+2 and M+4 isotopologue envelope of unlabeled auranofin (which contains one gold atom, 197Au, 100% abundance), eliminating isotopic cross-talk between analyte and internal standard channels in multiple reaction monitoring (MRM) mode .

Stable Isotope Labeled Internal Standard Mass Spectrometry Quantification Isotopic Cross-Talk

Oral Bioavailability of Auranofin (15–25%) Contrasts Sharply with Complete Bioavailability of Injectable Gold Sodium Thiomalate (100%)

In a direct comparative pharmacokinetic study, auranofin exhibited an oral bioavailability of only 15–25%, whereas injectable gold sodium thiomalate (GST) was completely bioavailable (100%) following intramuscular administration [1]. This profound difference in absorption fundamentally alters the systemic exposure profile and necessitates the use of an auranofin-matched internal standard for accurate bioanalytical quantification, as extraction recovery and ionization behavior differ markedly between the oral and parenteral gold compounds [1].

Pharmacokinetics Oral Bioavailability Chrysotherapy

Long-Term Body Retention of Auranofin (~1% at 180 Days) Is More Than 30-Fold Lower Than Gold Sodium Thiomalate (30% at 180 Days)

Single-dose kinetic studies using isotopically labelled gold tracers demonstrated that retention of auranofin-derived gold is dramatically lower than that of gold sodium thiomalate: approximately 1% of the original tracer dose remained at 180 days for auranofin, compared to more than 30% for gold sodium thiomalate [1]. This difference is corroborated by total body half-life measurements of 69 days for auranofin versus 250 days for GST [2]. The vastly different tissue residence time dictates that bioanalytical methods intended for therapeutic drug monitoring or clinical pharmacokinetic studies must use an internal standard that accurately mirrors the analyte's metabolic fate through prolonged sampling intervals.

Tissue Retention Gold Elimination Kinetics Drug Safety

Excretory Pathway Divergence: Auranofin Eliminated Predominantly via Feces (85%), Gold Sodium Thiomalate via Urine (70%)

Auranofin and gold sodium thiomalate exhibit nearly opposite excretory routes. Approximately 85% of absorbed auranofin gold is recovered in the feces (enteric/hepatobiliary route), with less than 15% appearing in urine. In contrast, greater than 70% of GST gold is excreted renally, with only about 30% eliminated via the feces [1]. This fundamental difference in elimination route has direct consequences for bioanalytical matrix selection: auranofin quantification in fecal or biliary samples is pharmacokinetically relevant, whereas for GST, urine is the primary matrix of interest [1][2].

Excretion Pathway Hepatobiliary Elimination Bioanalytical Method Development

13C6-Labeled Internal Standard Ensures Chromatographic Co-elution with Analyte, Eliminating Deuterium-Induced Retention Time Shifts Observed with 2H-Labeled Standards

A systematic comparison of 13C- and 2H-labeled internal standards for UPLC–MS/MS demonstrated that 13C-labeled ISs co-elute exactly with their target analytes under various chromatographic conditions, while deuterium-labeled ISs exhibit retention time shifts that reduce their ability to compensate for ion suppression effects [1]. This class-level observation is directly applicable to auranofin-13C6: substitution of hydrogen with deuterium in auranofin would introduce a chromatographic shift (typically 0.01–0.04 minutes under reversed-phase conditions), causing the internal standard to experience a different solvent composition at the moment of ionization compared to the analyte and thereby degrading matrix effect correction accuracy [1].

Chromatographic Co-elution Matrix Effect Correction LC-MS/MS Method Validation

Validated Application Scenarios for Auranofin-13C6 in Bioanalysis, Pharmacokinetic Studies, and Trace-Level Gold Quantification


Regulatory-Compliant Bioanalytical Method Validation (BMV) for Auranofin in Plasma and Fecal Matrices

Auranofin-13C6 serves as the optimal SIL-IS for LC–MS/MS method validation of auranofin in human plasma and fecal homogenate, in accordance with ICH M10 and FDA BMV guidance. The +6 Da mass shift ensures that the internal standard channel (e.g., m/z 685 → product ion) is free from isotopic cross-talk with the analyte channel (m/z 679 → product ion), enabling the required ≤15% accuracy and precision across the calibration range [1]. The identical chromatographic retention time of the 13C6-labeled IS relative to unlabeled auranofin guarantees that matrix effect factors (determined via post-column infusion) are uniformly applied to both analyte and IS, a property not achievable with deuterated analogs that exhibit retention time offsets [2].

Long-Term Pharmacokinetic Profiling of Auranofin-Derived Gold in Tissue Distribution Studies

The extremely low long-term tissue retention of auranofin gold (~1% at 180 days) relative to injectable gold compounds (>30% at 180 days) demands an internal standard that remains stable and exhibits consistent recovery over the full 6-month sampling window [1]. Auranofin-13C6, added at the point of tissue homogenization, normalizes for gold adsorption to container surfaces, tissue matrix binding, and extraction variability throughout the prolonged study duration, enabling accurate determination of terminal elimination kinetics (t1/2,body ≈ 69 days for auranofin vs. 250 days for GST) [1][2].

Fecal Excretion Mass Balance Studies for Enterohepatic Recirculation Assessment

Given that approximately 85% of auranofin gold is eliminated via the fecal route, accurate quantification in fecal matrices is essential for mass balance and enterohepatic recirculation studies [1]. Auranofin-13C6 provides consistent extraction recovery normalization across the heterogeneous, lipid-rich fecal matrix, enabling reliable determination of cumulative fecal gold excretion. The use of an auranofin-matched SIL-IS is critical here because fecal matrix effects differ fundamentally from those of urine, precluding the use of internal standards calibrated for the urinary matrix (as would be appropriate for GST-based studies) [1].

Metabolite Identification and Quantification in Hepatocyte or Microsomal Incubations

Auranofin undergoes rapid deacetylation in vivo, with intact auranofin never detected in blood [3]; the gold–triethylphosphine core persists as the pharmacologically relevant moiety. Auranofin-13C6 can be spiked into in vitro incubations (human hepatocytes, liver microsomes) as a stable isotope dilution standard, allowing simultaneous quantification of the parent compound and its deacetylated metabolites via high-resolution mass spectrometry. The uniform 13C6 labeling on the glucopyranose ring ensures that the IS tracks the deacetylation reaction without itself undergoing label scrambling, providing a fixed reference point for metabolite quantification [3].

Quote Request

Request a Quote for Auranofin-13C6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.